![molecular formula C23H17F4NO3 B3035926 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate CAS No. 338777-59-6](/img/structure/B3035926.png)
2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate
説明
The compound "2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate" is a fluorinated organic molecule that may be related to the class of benzothiazoles, which are compounds known for their various biological activities, including antitumor properties. The presence of difluorobenzoyl and difluorobenzenecarboxylate groups suggests that the compound could exhibit significant biological activity, potentially making it a candidate for pharmaceutical development.
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, which are structurally related to the compound , has been explored in various studies. For instance, mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization process, resulting in pure samples of target compounds . Similarly, the synthesis of 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole has been reported, which involves a two-step process starting from commercially available 2-aminobenzenethiol . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzothiazoles and related compounds has been confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and 19F-NMR spectroscopy, as well as infrared (IR) spectra and high-resolution mass spectrometry . These techniques provide detailed information about the molecular framework and the position of substituents, which is crucial for understanding the chemical behavior and potential biological interactions of the compound.
Chemical Reactions Analysis
Fluorinated benzothiazoles have been shown to exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines, with a biphasic dose-response relationship . The introduction of fluorine atoms can significantly affect the reactivity and biological activity of these compounds. For example, the presence of a difluoromethyl group can lead to subsequent bromination reactions under photolysis, creating bromodifluoromethyl benzo-1,3-diazoles, which can be further utilized in drug synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of fluorine atoms, which can increase the compound's stability and reactivity. The synthesis of 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography demonstrates the high sensitivity and stability of fluorinated compounds . These properties are essential for the development of pharmaceuticals, as they can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
科学的研究の応用
Synthesis and Molecular Characterization
- A study detailed the synthesis of various amino acid derivatives, including compounds similar to 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate, using 1,5-difluor-2,4-dinitrobenzol and different amino acids. These compounds were characterized using elementary analysis, paper chromatography, and the Debyeogram method (Zahn & Meienhofer, 1958).
Spectroscopic Analysis and Fluorescence
- Research on similar fluorine-containing compounds has shown distinct fluorescence properties. For example, dual fluorescence was observed in certain fluorine-substituted compounds in different environments, which can be useful in rapid analysis of molecular conformational changes (Matwijczuk et al., 2015).
Antitumor Properties
- Some studies have explored the antitumor properties of benzothiazoles, which share structural similarities with this compound. These compounds have shown potent antitumor properties in vitro and in vivo and have undergone metabolic modifications to improve their efficacy (Bradshaw et al., 2002).
Antimicrobial Activity
- Research on benzothiazepines, structurally related to the compound , has revealed significant antibacterial and antifungal activity, which suggests potential applications in antimicrobial treatments (Kumar et al., 2013).
DNA Adduct Formation in Tumor Cells
- Another study on benzothiazoles showed that certain derivatives could form DNA adducts in sensitive tumor cells, both in vitro and in vivo, highlighting a possible mechanism for their antitumor activity (Leong et al., 2003).
Fluorescence and Biological Activity
- Further research into the fluorescence properties of certain thiadiazole derivatives, related in structure to this compound, has indicated potential use in fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Safety and Hazards
特性
IUPAC Name |
[2-[(2,4-difluorobenzoyl)amino]-3-phenylpropyl] 2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F4NO3/c24-15-6-8-18(20(26)11-15)22(29)28-17(10-14-4-2-1-3-5-14)13-31-23(30)19-9-7-16(25)12-21(19)27/h1-9,11-12,17H,10,13H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEBWPOWOSAKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=C(C=C(C=C2)F)F)NC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163699 | |
| Record name | 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338777-59-6 | |
| Record name | 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338777-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035843.png)
![2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate](/img/structure/B3035845.png)
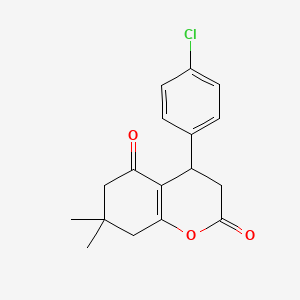
![3-anilinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3035848.png)

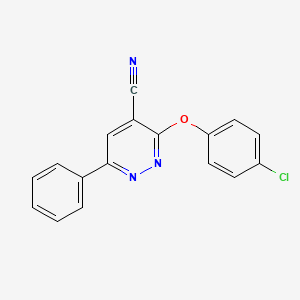
![(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1-oxo-1,3-thiazolidin-4-one](/img/structure/B3035854.png)
![(5E)-3-(4-chlorophenyl)-1-oxo-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3035855.png)
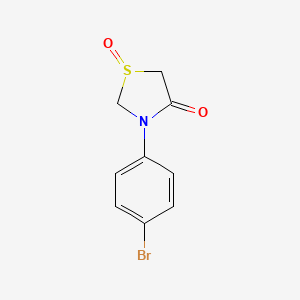
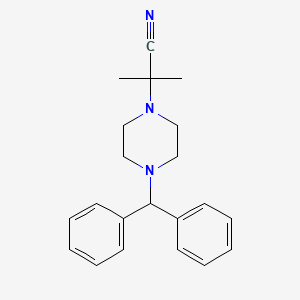

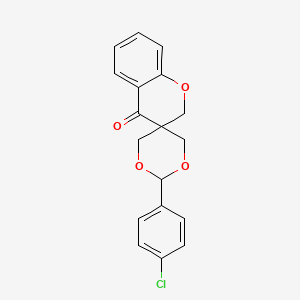
![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035865.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3035866.png)